3-Formylfuran-2-boronic acid
CAS No.: 27339-38-4
Cat. No.: VC21080535
Molecular Formula: C5H5BO4
Molecular Weight: 139.9 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 27339-38-4 |
---|---|
Molecular Formula | C5H5BO4 |
Molecular Weight | 139.9 g/mol |
IUPAC Name | (3-formylfuran-2-yl)boronic acid |
Standard InChI | InChI=1S/C5H5BO4/c7-3-4-1-2-10-5(4)6(8)9/h1-3,8-9H |
Standard InChI Key | JUZCSXHYOWVCHI-UHFFFAOYSA-N |
SMILES | B(C1=C(C=CO1)C=O)(O)O |
Canonical SMILES | B(C1=C(C=CO1)C=O)(O)O |
Introduction
Chemical Properties and Structure
3-Formylfuran-2-boronic acid is characterized by its heterocyclic structure containing a furan ring with two key functional groups: a formyl group (–CHO) at the C-3 position and a boronic acid moiety (–B(OH)₂) at the C-2 position. The chemical formula is C₅H₅BO₄ with a molecular weight of 139.90 g/mol . The compound's structure can be represented by the InChI notation: InChI=1/C5H5BO4/c7-3-4-1-2-10-5(4)6(8)9/h1-3,8-9H .
Structural Features
The furan ring contributes to the aromatic properties of the compound, while the formyl group introduces reactivity typical of aldehydes. The boronic acid group is known for its ability to form reversible covalent bonds with diols, making it particularly useful in organic synthesis . This bifunctional nature—combining both the aldehyde and boronic acid reactivity—provides unique synthetic opportunities.
Common Names and Identifiers
Parameter | Information |
---|---|
Chemical Name | 3-Formylfuran-2-boronic acid |
CAS Number | 27339-38-4 |
Synonyms | 2-Borono-3-furaldehyde, (3-Formylfuran-2-yl)boronic acid |
Molecular Formula | C₅H₅BO₄ |
European Community (EC) Number | 672-303-1 |
MDL Number | MFCD01075680 |
Table 1: Identification parameters of 3-Formylfuran-2-boronic acid
Physical Properties
3-Formylfuran-2-boronic acid is typically a white to off-white solid, though commercial samples may appear slightly colored. It demonstrates solubility in polar solvents such as water and alcohols, which is consistent with its polar functional groups .
Physical Property Data
Property | Value |
---|---|
Physical State | Solid (powder) |
Color | White to off-white (pure); may appear colored in commercial samples |
Melting Point | ~150 °C (with decomposition) |
Molecular Weight | 139.90 g/mol |
Solubility | Soluble in polar solvents (water, alcohols) |
Storage Temperature | Ambient; some sources recommend storage under inert atmosphere or freezing |
Table 2: Physical properties of 3-Formylfuran-2-boronic acid
Reactivity and Chemical Behavior
The compound's chemical behavior is dominated by two reactive centers: the boronic acid group and the aldehyde functionality. The boronic acid moiety readily participates in coupling reactions, particularly palladium-catalyzed cross-coupling reactions such as the Suzuki reaction .
Boronic Acid Reactivity
The boronic acid group (–B(OH)₂) serves as a nucleophilic partner in cross-coupling reactions, enabling carbon-carbon bond formation. This reactivity is particularly valuable in the synthesis of complex organic molecules . The ability to form reversible covalent bonds with diols also makes boronic acids useful in sensing applications and in developing controlled-release systems.
Aldehyde Functionality
The formyl group at the C-3 position exhibits typical aldehyde reactivity, including nucleophilic addition reactions, oxidation, and reduction. The presence of this group allows for further functionalization of the molecule through reactions such as reductive amination, Wittig olefination, and aldol condensations.
Applications in Chemical Synthesis
3-Formylfuran-2-boronic acid has significant value in organic synthesis due to its bifunctional nature and participation in important carbon-carbon bond-forming reactions.
Cross-Coupling Reactions
The primary application of 3-Formylfuran-2-boronic acid is in cross-coupling reactions, particularly Suzuki-Miyaura coupling. This palladium-catalyzed reaction allows for the formation of carbon-carbon bonds between the boronic acid and various organic halides or pseudohalides . The reaction is widely used in pharmaceutical synthesis, materials science, and natural product preparation.
Hazard Type | Classification | Hazard Statement |
---|---|---|
Skin Irritation | Category 2 | H315: Causes skin irritation |
Eye Irritation | Category 2 | H319: Causes serious eye irritation |
Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Table 3: GHS classification of 3-Formylfuran-2-boronic acid
Precautionary Statements
The following precautionary statements apply to this compound:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray
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P264: Wash hands thoroughly after handling
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P280: Wear protective gloves/protective clothing/eye protection/face protection
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P302+P352: IF ON SKIN: Wash with plenty of water
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P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing
Supplier | Product Reference | Purity | Quantity | Price Range (EUR) | Estimated Delivery |
---|---|---|---|---|---|
Unspecified | IN-DA003JI5 | 98% | 100mg | 157.00 | Apr 21, 2025 |
Unspecified | 54-OR8668 | 97% | Undefined | To inquire | Apr 22, 2025 |
Unspecified | 3D-FF149403 | Min. 95% | 1g-5g | 597.00-1,599.00 | Jun 16, 2025 |
Thermo Scientific | - | ≥97% | - | - | - |
Table 4: Commercial availability of 3-Formylfuran-2-boronic acid
The compound is typically sold in quantities ranging from 100mg to 5g, reflecting its specialty nature and use primarily in research settings rather than industrial applications.
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